tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate
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Overview
Description
tert-ButylN-[3-(aminomethyl)spiro[33]heptan-1-yl]carbamate is a synthetic organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine and tert-butyl chloroformate.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), and low temperature (0-5°C).
Procedure: The spirocyclic amine is dissolved in the anhydrous solvent, and the base is added to the solution. The tert-butyl chloroformate is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its pharmacological properties are explored to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- tert-ButylN-[3-(bromomethyl)spiro[3.3]heptan-1-yl]carbamate
- tert-ButylN-[1-(aminomethyl)spiro[3.3]heptan-3-yl]carbamate
- tert-ButylN-[6-(aminomethyl)spiro[3.3]heptan-2-yl]carbamate
Uniqueness
tert-ButylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and binding interactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)spiro[3.3]heptan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOORUDLOGPJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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